
1-Nitro-3-propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-1-propylbenzene is an organic compound with the molecular formula C9H11NO2 It consists of a benzene ring substituted with a nitro group (NO2) at the third position and a propyl group (C3H7) at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-propylbenzene typically involves a multi-step process:
Friedel-Crafts Acylation: The introduction of the propyl group can be achieved through Friedel-Crafts acylation using propionyl chloride (CH3CH2COCl) and a Lewis acid catalyst such as aluminum chloride (AlCl3). This step forms a propionyl benzene intermediate.
Reduction: The propionyl group is then reduced to a propyl group using a reducing agent like hydrogen gas (H2) in the presence of a palladium catalyst (Pd).
Nitration: The final step involves the nitration of the propylbenzene intermediate using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the meta position relative to the propyl group
Industrial Production Methods
Industrial production methods for 3-Nitro-1-propylbenzene follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-propylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron (Fe) and hydrochloric acid (HCl).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, alkylation, and acylation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and hydrochloric acid (HCl).
Substitution: Bromine (Br2) with iron(III) bromide (FeBr3) for bromination; alkyl halides with aluminum chloride (AlCl3) for alkylation
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated, alkylated, or acylated benzene derivatives
Scientific Research Applications
3-Nitro-1-propylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Nitro-1-propylbenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine group, which can then participate in further chemical reactions.
Comparison with Similar Compounds
3-Nitro-1-propylbenzene can be compared with other nitrobenzene derivatives:
3-Nitrotoluene: Similar structure but with a methyl group instead of a propyl group.
3-Nitroethylbenzene: Similar structure but with an ethyl group instead of a propyl group.
3-Nitropropylbenzene: Similar structure but with the nitro group at a different position on the benzene ring
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-nitro-3-propylbenzene |
InChI |
InChI=1S/C9H11NO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7H,2,4H2,1H3 |
InChI Key |
DFYMEQJBQLOZGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



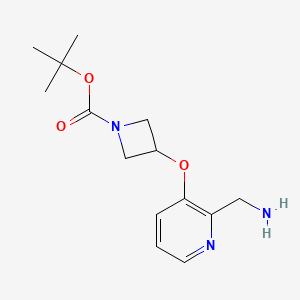
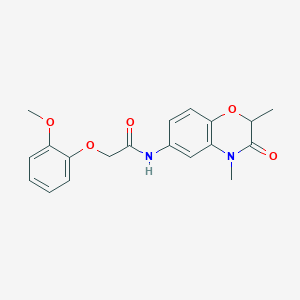
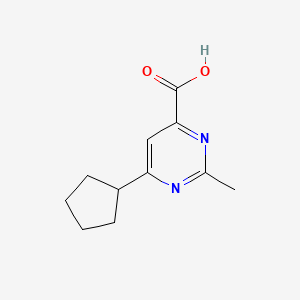
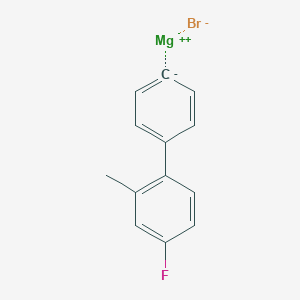
![5-[3-(benzyloxy)phenyl]-8,8-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880680.png)
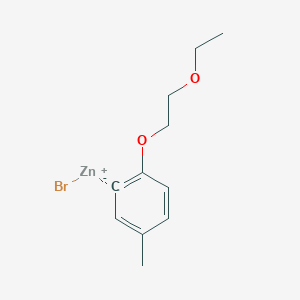
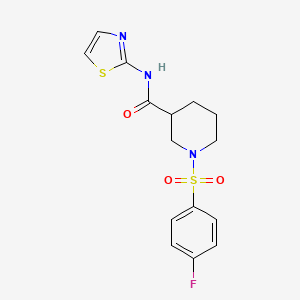
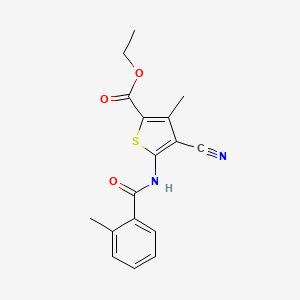
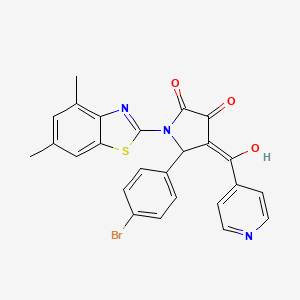
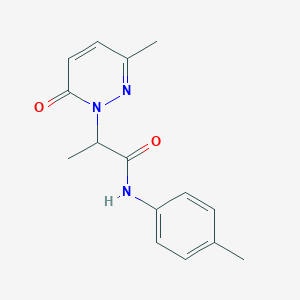
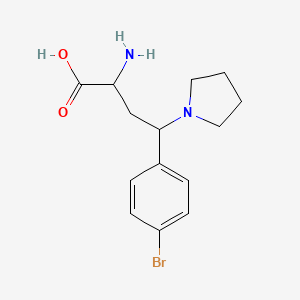
![2-((3-Nitrophenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B14880705.png)

